3-(2-Chlorophenyl)-2-oxopropyl Acetate
Description
3-(2-Chlorophenyl)-2-oxopropyl acetate is an organic compound characterized by a phenyl ring substituted with a chlorine atom at the 2-position, linked to a 2-oxopropyl group that is esterified with an acetate moiety. The compound’s reactivity and properties are influenced by the electron-withdrawing chlorine substituent and the ester functional group, which may affect solubility, stability, and biological activity .
Properties
CAS No. |
851547-69-8 |
|---|---|
Molecular Formula |
C11H11ClO3 |
Molecular Weight |
226.65 g/mol |
IUPAC Name |
[3-(2-chlorophenyl)-2-oxopropyl] acetate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-10(14)6-9-4-2-3-5-11(9)12/h2-5H,6-7H2,1H3 |
InChI Key |
HOZFGIZZOORECQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, leading to therapeutic effects.
- Antiviral Activity : Research indicates that compounds similar to 3-(2-Chlorophenyl)-2-oxopropyl acetate exhibit antiviral properties. For instance, studies have focused on developing inhibitors targeting viral proteases, which are crucial for viral replication. The design of covalent inhibitors that target specific cysteine residues in proteases has shown promise in inhibiting viruses like human cytomegalovirus (HCMV) and herpes simplex virus (HSV) .
- Synthesis of Bioactive Compounds : The compound serves as a building block in the synthesis of various bioactive molecules. Its acetyloxy group allows for further modifications leading to derivatives with enhanced biological activity. For example, it can be used to synthesize α-acylated ketones, which are important in drug discovery .
Synthetic Methodologies
3-(2-Chlorophenyl)-2-oxopropyl acetate is utilized in several synthetic pathways:
- Michael Addition Reactions : It can participate in Michael addition reactions, which are valuable for constructing complex organic molecules. The compound can act as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds .
- Tandem Reactions : The compound has been employed in tandem reactions that involve multiple steps within a single reaction vessel. These reactions often lead to the formation of complex structures efficiently, minimizing the need for purification between steps .
Biological Studies
The biological implications of 3-(2-Chlorophenyl)-2-oxopropyl acetate extend into pharmacological research:
- Mechanistic Studies : Investigations into the mechanisms by which this compound interacts with biological systems have revealed insights into its potential effects on cellular pathways. For instance, studies have shown its ability to inhibit specific enzymes involved in disease processes .
- Toxicological Assessments : Understanding the safety profile of 3-(2-Chlorophenyl)-2-oxopropyl acetate is crucial for its application in pharmaceuticals. Toxicological studies assess its effects on cellular viability and potential mutagenicity, ensuring that any therapeutic use does not pose significant health risks .
Case Study 1: Antiviral Inhibition
A recent study demonstrated the efficacy of a series of chlorophenyl derivatives, including 3-(2-Chlorophenyl)-2-oxopropyl acetate, in inhibiting HCMV protease activity. The research highlighted how modifications to the core structure could enhance binding affinity and specificity towards the target enzyme, suggesting a pathway for developing new antiviral therapies .
Case Study 2: Synthesis of Novel Bioactive Compounds
In a synthetic chemistry study, researchers utilized 3-(2-Chlorophenyl)-2-oxopropyl acetate as a precursor to synthesize a library of α-acylated compounds. These compounds exhibited varying degrees of anti-inflammatory activity in vitro, showcasing the potential therapeutic applications of derivatives derived from this acetate .
Comparison with Similar Compounds
Positional Isomers: 3-(3-Chlorophenyl)-2-oxopropyl Acetate
A key positional isomer, 3-(3-chlorophenyl)-2-oxopropyl acetate (CAS 851547-71-2), differs only in the chlorine substituent’s position on the phenyl ring (3- instead of 2-position). Key properties include:
- Molecular Formula : C₁₁H₁₁ClO₃
- Molecular Weight : 226.656 g/mol
- LogP : 2.01 (indicative of moderate lipophilicity)
Such variations could influence pharmacokinetic behavior or synthetic pathways .
Dichlorophenyl Derivatives: 3-(2,4-Dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl Acetate
Its structural complexity leads to distinct properties:
- Molecular Formula : C₁₇H₁₅Cl₂O₄ (inferred from spiro system and substituents)
- Molecular Weight : ~370.2 g/mol (estimated)
The additional chlorine and rigid spiro structure enhance molecular weight and likely reduce solubility in polar solvents. Such derivatives may exhibit unique biological activities, such as pesticidal or antimicrobial effects, due to increased steric and electronic effects .
Azo Dyes with 2-Oxopropyl and Chlorophenyl Moieties
Compounds like Acid Yellow 220 (CAS 70851-34-2) and Pigment Yellow 168 (CAS 71832-85-4) incorporate 2-oxopropyl and 2-chlorophenyl groups into larger azo dye frameworks:
| Property | Acid Yellow 220 | Pigment Yellow 168 |
|---|---|---|
| Molecular Formula | C₄₆H₃₂Cl₂CoN₈Na₄O₁₄S₂ | C₃₂H₂₄CaCl₂N₈O₁₄S₂ |
| Molecular Weight | 1,133.68 g/mol | 879.72 g/mol |
| Application | Textile dye (cobalt complex) | Pigment (calcium salt) |
These dyes demonstrate how the 2-chlorophenyl-2-oxopropyl motif can be integrated into larger, metal-coordinated systems for industrial applications. Their high molecular weights and charged structures contrast sharply with the simpler ester derivatives, highlighting divergent functional roles .
Pharmaceutical Analogs: Clopidogrel Intermediate
While it shares the 2-chlorophenyl and acetate groups, its thienopyridine core introduces aromatic heterocyclic reactivity. This structural difference underscores the importance of core scaffold variations in drug design and bioactivity .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural similarity to the 3-chlorophenyl isomer.
Research Findings and Implications
Substituent Position : The 2-chlorophenyl group in the target compound likely confers distinct electronic and steric effects compared to its 3-chlorophenyl isomer, influencing reactivity and interaction with biological targets .
Functional Group Additions : The spiro system in the dichlorophenyl derivative (Section 2.2) introduces conformational rigidity, which may enhance binding specificity in pesticidal applications .
Industrial vs. Pharmaceutical Use : While azo dyes (Section 2.3) leverage the 2-chlorophenyl-2-oxopropyl group for colorfastness, pharmaceutical analogs (Section 2.4) prioritize heterocyclic cores for therapeutic efficacy .
Preparation Methods
Nucleophilic Substitution Using o-Chloroacetophenone Derivatives
A prominent method for synthesizing chlorophenyl-containing acetates involves nucleophilic aromatic substitution. In a patent describing the synthesis of 2-(2-(4-chlorophenyl)phenyl)acetic acid, researchers utilized o-chloroacetophenone as a starting material, reacting it with para-chlorophenol under alkaline conditions with copper powder as a catalyst . This reaction proceeds via a Ullmann-type coupling, where the phenolic oxygen attacks the electron-deficient aromatic ring of o-chloroacetophenone.
Key Steps:
-
Coupling Reaction: Heating o-chloroacetophenone with para-chlorophenol in the presence of sodium hydroxide and copper powder at reflux for 10 hours yields 1-(2-(4-chlorophenoxy)phenyl)ethyl ketone .
-
Sulfur-Mediated Cyclization: Treating the intermediate with sublimed sulfur and morpholine quinoline facilitates cyclization, forming a thioether intermediate.
-
Acid-Catalyzed Hydrolysis: Refluxing with concentrated hydrochloric acid and glacial acetic acid cleaves the thioether, followed by extraction and purification to isolate the final acetate .
Adaptation for Target Compound:
To synthesize 3-(2-chlorophenyl)-2-oxopropyl acetate, substituting para-chlorophenol with a 2-chlorophenyl nucleophile could direct substitution at the ortho position. However, steric hindrance from the 2-chloro group may necessitate higher temperatures or alternative catalysts.
Acetoxylation of 3-(2-Chlorophenyl)propanone
Acetoxylation of ketones adjacent to methylene groups offers a direct route to α-acetoxy ketones. A study on 1-carbamoyl-2-oxopropyl acetates demonstrated that (diacetoxyiodo)benzene (DIB) effectively oxidizes methylene groups to acetoxy derivatives in dioxane or dichloroethane .
Mechanistic Insights:
-
Electrophilic Activation: DIB generates an iodonium ion, polarizing the methylene C–H bond adjacent to the ketone.
-
Acetoxylation: Nucleophilic attack by acetate ions forms the α-acetoxy ketone .
Application to Target Compound:
Treating 3-(2-chlorophenyl)propanone with DIB in dichloroethane at 80°C for 2–5 hours could yield 3-(2-chlorophenyl)-2-oxopropyl acetate. This method’s efficiency (reported yields ~65–85% for analogous compounds ) depends on the electron-withdrawing effect of the 2-chlorophenyl group, which enhances methylene reactivity.
Reformatsky Reaction for β-Keto Ester Synthesis
The Reformatsky reaction, which couples α-halo esters with ketones, is a classical method for synthesizing β-keto esters. For 3-(2-chlorophenyl)-2-oxopropyl acetate, this would involve:
Reaction Scheme:
-
Organozinc Formation: Reacting ethyl bromoacetate with zinc dust in anhydrous THF.
-
Nucleophilic Addition: Adding 2-chloroacetophenone to the organozinc reagent forms a β-hydroxy ester intermediate.
-
Oxidation: Treating with Jones reagent (CrO3/H2SO4) oxidizes the secondary alcohol to a ketone, yielding the target compound.
Advantages:
-
High stereoselectivity and functional group tolerance.
Esterification of 3-(2-Chlorophenyl)-2-Oxopropanol
Direct esterification of the corresponding alcohol offers a straightforward route:
Procedure:
-
Alcohol Synthesis: Reducing 3-(2-chlorophenyl)-2-oxopropyl acetate’s ketone precursor (e.g., via NaBH4) yields 3-(2-chlorophenyl)-2-oxopropanol.
-
Acetylation: Reacting the alcohol with acetic anhydride in pyridine at 0–5°C forms the acetate ester.
Limitations:
-
The reduction step may require protecting the ketone to prevent over-reduction.
-
Acidic conditions during acetylation could degrade sensitive functional groups.
Comparative Analysis of Synthetic Methods
Mechanistic Considerations and Side Reactions
Nucleophilic Substitution:
-
Competing elimination reactions may occur under strongly alkaline conditions, forming styrene derivatives .
-
Copper catalysts can oxidize phenolic intermediates, necessitating inert atmospheres .
Acetoxylation:
-
Over-oxidation to carboxylic acids is mitigated by using stoichiometric DIB .
-
Polar solvents like DMF stabilize transition states but may slow reaction kinetics .
Reformatsky Reaction:
Industrial Applications and Scalability
The nucleophilic substitution method and acetoxylation are most suited for large-scale production due to their compatibility with continuous flow reactors and commercially available reagents. For instance, the acetoxylation route’s short reaction time (2–5 hours) and minimal purification steps align with green chemistry principles.
Q & A
Basic: What are the recommended synthetic pathways for 3-(2-Chlorophenyl)-2-oxopropyl Acetate?
Methodological Answer:
A common approach involves acylation of 3-(2-chlorophenyl)-2-propanol using acetyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Alternatively, esterification of 3-(2-chlorophenyl)-2-oxopropanoic acid with acetic anhydride under acidic catalysis (e.g., H₂SO₄) can yield the target compound. Reaction optimization should focus on:
- Temperature control (40–60°C) to minimize side reactions like ketone oxidation.
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reaction efficiency.
Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How can structural confirmation of 3-(2-Chlorophenyl)-2-oxopropyl Acetate be achieved?
Methodological Answer:
Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Identify the acetate methyl group (δ ~2.1 ppm in ¹H NMR; δ ~20–22 ppm in ¹³C NMR) and the 2-oxopropyl carbonyl (δ ~200–210 ppm in ¹³C NMR).
- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and ketone C=O (~1700 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak ([M+H]⁺ calculated for C₁₁H₁₁ClO₃: 226.0398).
Cross-referencing with computational simulations (e.g., DFT) improves accuracy .
Advanced: How does the chlorophenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The ortho-chlorine on the phenyl ring creates steric hindrance and electronic effects:
- Steric effects : The proximity of Cl to the ketone/ester group reduces accessibility for nucleophiles (e.g., amines), favoring para-substitution in related analogs.
- Electronic effects : The electron-withdrawing Cl deactivates the ring, slowing electrophilic substitution but enhancing carbonyl electrophilicity.
Experimental validation requires competitive reaction studies comparing substitution rates with meta- and para-chlorinated analogs. Kinetic data (e.g., via HPLC monitoring) and DFT calculations (e.g., Fukui indices) can quantify these effects .
Advanced: What analytical methods resolve contradictions in reported stability data for this compound?
Methodological Answer:
Discrepancies in stability studies (e.g., hydrolytic vs. oxidative degradation) arise from environmental variables :
- pH dependence : Perform accelerated degradation studies (40–60°C) in buffered solutions (pH 1–13) with LC-MS monitoring to identify degradation products (e.g., acetic acid, chlorophenol derivatives).
- Oxidative pathways : Use radical initiators (e.g., AIBN) in O₂-saturated solvents to simulate oxidative stress. Compare with inert atmosphere controls.
Statistical tools (e.g., Arrhenius plots, QSAR models) reconcile conflicting data by isolating dominant degradation mechanisms .
Advanced: How can microfluidic systems improve the scalability of 3-(2-Chlorophenyl)-2-oxopropyl Acetate synthesis?
Methodological Answer:
Continuous-flow microreactors enhance reproducibility and yield via:
- Precise residence time control : Minimizes side reactions (e.g., over-acylation) by maintaining laminar flow.
- In-line monitoring : FTIR or UV-vis sensors enable real-time adjustment of reagent stoichiometry.
A validated protocol involves:
Mixing 3-(2-chlorophenyl)-2-propanol and acetyl chloride in a T-shaped mixer.
Reacting in a temperature-controlled serpentine channel (50°C, 10 min residence time).
Quenching with aqueous NaHCO₃ in a separation module.
This method achieves >90% conversion with <5% impurities, as demonstrated in analogous ester syntheses .
Basic: What safety precautions are critical when handling 3-(2-Chlorophenyl)-2-oxopropyl Acetate?
Methodological Answer:
While specific safety data for this compound are limited, extrapolate from structurally related chlorophenols:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (PAC-1: 2.1 mg/m³ for chlorophenols).
- Spill management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as halogenated waste.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 min and seek medical evaluation .
Advanced: What mechanistic insights explain the compound’s bioactivity in antimicrobial assays?
Methodological Answer:
Preliminary studies on analogs suggest dual mechanisms :
Electrophilic attack : The α,β-unsaturated ketone reacts with thiol groups in microbial enzymes (e.g., glutathione reductase), disrupting redox balance.
Membrane disruption : The lipophilic chlorophenyl moiety integrates into lipid bilayers, increasing permeability.
Validate via:
- Enzymatic assays (e.g., NADPH depletion in E. coli lysates).
- Fluorescence microscopy with membrane-specific dyes (e.g., DiOC₆).
Structure-activity relationships (SAR) should compare halogenated and non-halogenated derivatives .
Advanced: How do computational models predict the environmental fate of this compound?
Methodological Answer:
Use EPI Suite or TEST software to estimate:
- Persistence : Biodegradation probability (e.g., BIOWIN score <2.5 indicates recalcitrance).
- Bioaccumulation : Log Kow values >3 suggest potential lipid accumulation.
Experimental validation includes: - Soil microcosm studies : Monitor degradation via GC-MS over 28 days.
- Aquatic toxicity assays : Test Daphnia magna LC₅₀ to assess ecotoxicological risk.
Data contradictions (e.g., lab vs. field persistence) require meta-analysis of hydrolysis rates and photolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
